molecular formula C12H13F2N3 B1422565 2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine CAS No. 1251922-76-5

2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine

Cat. No. B1422565
CAS RN: 1251922-76-5
M. Wt: 237.25 g/mol
InChI Key: KXVWBHWBHHBOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine” is a chemical compound with the CAS Number: 1251922-76-5 . It has a molecular weight of 237.25 . The compound is in liquid form at room temperature .


Molecular Structure Analysis

The IUPAC name of the compound is 2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethanamine . The InChI code is 1S/C12H13F2N3/c13-12(14)17-7-6-16-11(17)8-10(15)9-4-2-1-3-5-9/h1-7,10,12H,8,15H2 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.25 . It is in liquid form at room temperature .

Scientific Research Applications

Synthesis and Properties

  • A study on the synthesis and properties of new imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines includes the compound (Pařík & Chlupatý, 2014).

Photocatalytic Properties

  • Research on metal-organic frameworks utilizing a tris(4-(1H-imidazol-1-yl)phenyl)amine ligand highlights the compound's potential in photocatalysis and selective sorption of small hydrocarbons (Fu, Kang, & Zhang, 2014).

Nitrogen-Rich Gas Generators

Electroluminescence in Organic LEDs

Corrosion Inhibition

  • A study examining the application of imidazole-based molecules for the corrosion inhibition of carbon steel in an acidic medium includes derivatives of the compound (Costa et al., 2021).

Chemosensors for Amines

  • Research on chemosensors for amines, utilizing imidazole derivatives, has been conducted, which could potentially include derivatives of the compound (Afandi, Purwono, & Haryadi, 2020).

Salt and Co-Crystal Formation

  • The compound's derivatives have been studied for their ability to form salts and co-crystals with various acidic components (Jin, Guo, Wang, & Cui, 2011).

properties

IUPAC Name

2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3/c13-12(14)17-7-6-16-11(17)8-10(15)9-4-2-1-3-5-9/h1-7,10,12H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXVWBHWBHHBOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC2=NC=CN2C(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine
Reactant of Route 2
Reactant of Route 2
2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine
Reactant of Route 3
Reactant of Route 3
2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine
Reactant of Route 4
2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine
Reactant of Route 5
2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine
Reactant of Route 6
2-[1-(difluoromethyl)-1H-imidazol-2-yl]-1-phenylethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.